REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:4]([NH2:10])=[C:5]([NH2:9])[CH:6]=[CH:7][CH:8]=1.[CH3:11][C:12]1[C:13]([N:17]=[C:18]=[S:19])=[CH:14][S:15][CH:16]=1.C1(C)C=CC=CC=1.C(OCC)(=O)C>C1COCC1>[NH2:10][C:4]1[C:3]([O:2][CH3:1])=[CH:8][CH:7]=[CH:6][C:5]=1[NH:9][C:18]([NH:17][C:13]1[C:12]([CH3:11])=[CH:16][S:15][CH:14]=1)=[S:19]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C(=C(C=CC1)N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C(=CSC1)N=C=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is obtained analogously to the procedure
|
Type
|
CUSTOM
|
Details
|
at 260° C.
|
Name
|
|
Type
|
|
Smiles
|
NC1=C(C=CC=C1OC)NC(=S)NC1=CSC=C1C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |